(4-(4-(TRIFLUOROMETHOXY)PHENOXY)PHENYL)BORONIC ACID PINACOL ESTER
Description
(4-(4-(Trifluoromethoxy)phenoxy)phenyl)boronic acid pinacol ester (CAS: Not explicitly provided in evidence) is a fluorinated aryl boronic ester characterized by a biphenyl scaffold. The core structure consists of a boronic acid pinacol ester group attached to a phenyl ring, which is further linked via an ether bond to a second phenyl ring substituted with a trifluoromethoxy (-OCF₃) group. This compound is part of a broader class of boronic esters used extensively in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryls, pharmaceuticals, and functional materials . Its trifluoromethoxy substituent imparts unique electronic and steric properties, enhancing lipophilicity and metabolic stability, which are advantageous in drug discovery .
Properties
IUPAC Name |
4,4,5,5-tetramethyl-2-[4-[4-(trifluoromethoxy)phenoxy]phenyl]-1,3,2-dioxaborolane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20BF3O4/c1-17(2)18(3,4)27-20(26-17)13-5-7-14(8-6-13)24-15-9-11-16(12-10-15)25-19(21,22)23/h5-12H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHUGESOJEBDHSY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)OC3=CC=C(C=C3)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20BF3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(4-(TRIFLUOROMETHOXY)PHENOXY)PHENYL)BORONIC ACID PINACOL ESTER typically involves the reaction of 4-(4-(TRIFLUOROMETHOXY)PHENOXY)PHENYL)BORONIC ACID with pinacol in the presence of a dehydrating agent . The reaction is usually carried out under an inert atmosphere to prevent oxidation and hydrolysis of the boronic acid. The reaction conditions often include a solvent such as tetrahydrofuran (THF) and a catalyst like palladium to facilitate the esterification process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality .
Chemical Reactions Analysis
Types of Reactions
(4-(4-(TRIFLUOROMETHOXY)PHENOXY)PHENYL)BORONIC ACID PINACOL ESTER primarily undergoes substitution reactions, particularly in Suzuki-Miyaura coupling . This reaction involves the coupling of the boronic ester with an aryl or vinyl halide in the presence of a palladium catalyst and a base .
Common Reagents and Conditions
Major Products
The major products of these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Scientific Research Applications
Scientific Research Applications
- Organic Synthesis : The compound serves as a versatile building block in organic chemistry, particularly in the synthesis of biologically active compounds.
- Drug Development : Its ability to form stable complexes with biological targets makes it valuable in drug design, especially for creating targeted therapies.
- Biochemical Research : The compound's interactions with enzymes can be leveraged to study enzyme mechanisms and develop enzyme inhibitors.
Drug Delivery Systems
Recent studies have explored the use of boronic acid pinacol esters in developing reactive oxygen species (ROS)-responsive drug delivery systems. These systems utilize the unique reactivity of boronic acids to release therapeutic agents selectively in response to oxidative stress conditions prevalent in certain diseases, such as periodontitis.
Antimicrobial Activity
Research has demonstrated that phenylboronic acids exhibit notable antimicrobial properties. A study evaluated the antibacterial potency of several trifluoromethoxy-substituted phenylboronic acids against Escherichia coli and Bacillus cereus, revealing effective inhibition at specific concentrations.
| Compound | MIC (µg/mL) against E. coli | MIC (µg/mL) against B. cereus |
|---|---|---|
| Ortho | 9.51 ± 0.04 | 7.79 ± 0.02 |
| Meta | 9.49 ± 0.08 | 7.96 ± 0.07 |
| Para | 8.11 ± 0.04 | 8.03 ± 0.07 |
This data indicates that the ortho isomer shows the highest antibacterial activity against both bacterial strains studied.
Antioxidant and Anti-inflammatory Effects
In vivo studies have shown that formulations containing curcumin linked to phenylboronic acid pinacol esters exhibit enhanced anti-inflammatory and antioxidant activities compared to free curcumin, suggesting potential therapeutic benefits for inflammatory conditions.
Mechanism of Action
The mechanism of action of (4-(4-(TRIFLUOROMETHOXY)PHENOXY)PHENYL)BORONIC ACID PINACOL ESTER in Suzuki-Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The boronic ester transfers its aryl group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the biaryl product and regenerating the palladium catalyst.
Comparison with Similar Compounds
Key Observations:
- Trifluoromethoxy vs. Methoxy : The -OCF₃ group is more electron-withdrawing than -OCH₃, reducing electron density on the aromatic ring, which can accelerate oxidative addition in palladium-catalyzed couplings .
- Fluorine Substituents : Fluorine atoms (e.g., in 2,4-difluoro analogs) improve metabolic stability but may reduce solubility compared to hydroxylated derivatives .
Comparison of Catalytic Efficiency :
- Palladium catalysts (e.g., Pd(PPh₃)₄) are standard, but trifluoromethoxy-substituted substrates may require optimized ligand systems (e.g., SPhos) to mitigate steric hindrance .
- Yields for trifluoromethoxy derivatives are typically lower (~60-70%) compared to methoxy analogs (~80-90%) due to increased steric bulk .
Biological Activity
(4-(4-(Trifluoromethoxy)phenoxy)phenyl)boronic acid pinacol ester, often referred to as Trifluoromethoxy phenylboronic acid, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant case studies, research findings, and data tables.
- Molecular Formula : C13H10BF3O3
- Molecular Weight : 282.02 g/mol
- CAS Number : 1415824-94-0
- SMILES Notation : OB(O)c1ccc(OC(F)(F)F)cc1
This compound features a trifluoromethoxy group that enhances its reactivity and biological properties, particularly in targeting specific enzyme systems and cellular pathways.
The biological activity of this compound primarily revolves around its ability to inhibit certain enzymes involved in cancer proliferation and other diseases. Notably, it has been identified as a lactate dehydrogenase inhibitor, which plays a crucial role in cancer cell metabolism and proliferation .
Biological Activities
- Anticancer Properties
- Antimicrobial Activity
- Enzyme Inhibition
Case Study 1: Anticancer Efficacy
A study investigated the effects of this compound on human lung cancer cells (A549). The results indicated a dose-dependent reduction in cell viability, with significant apoptosis observed at higher concentrations (10 µM and above). The mechanism was linked to the inhibition of lactate dehydrogenase activity, leading to decreased ATP production and increased reactive oxygen species (ROS) generation .
Case Study 2: Antimicrobial Testing
In another research effort, the antimicrobial efficacy of this boronic acid derivative was tested against Staphylococcus aureus and Escherichia coli. The compound demonstrated inhibitory effects at concentrations ranging from 50 to 200 µg/mL, highlighting its potential as an antibacterial agent .
Table 1: Biological Activity Summary
| Activity Type | Target Organism/Cell Type | Concentration Range | Observed Effect |
|---|---|---|---|
| Anticancer | A549 Lung Cancer Cells | 0.1 - 20 µM | Dose-dependent viability reduction |
| Antimicrobial | Staphylococcus aureus | 50 - 200 µg/mL | Inhibition of bacterial growth |
| Enzyme Inhibition | Lactate Dehydrogenase | 5 - 100 µM | Significant activity inhibition |
Table 2: Comparison with Related Compounds
| Compound Name | Molecular Weight | Anticancer Activity | Antimicrobial Activity |
|---|---|---|---|
| Trifluoromethoxy Phenylboronic Acid Pinacol Ester | 282.02 g/mol | High | Moderate |
| Phenylboronic Acid | 174.98 g/mol | Moderate | Low |
| Boric Acid | 61.83 g/mol | Low | High |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
